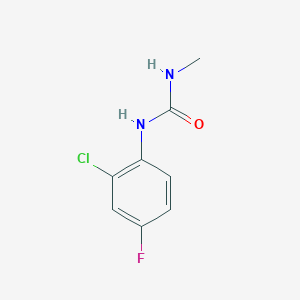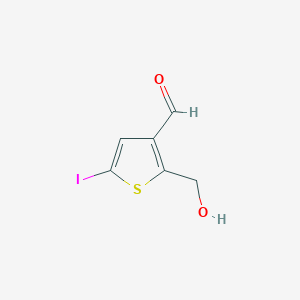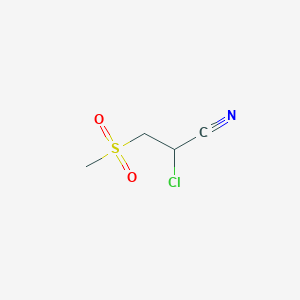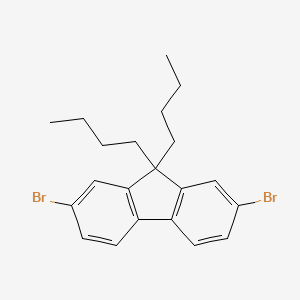
2,7-Dibromo-9,9-dibutyl-9H-fluorene
概要
説明
2,7-Dibromo-9,9-dibutyl-9H-fluorene: is an organic compound belonging to the fluorene family. It is characterized by the presence of two bromine atoms at the 2 and 7 positions and two butyl groups at the 9 position of the fluorene core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9,9-dibutyl-9H-fluorene typically involves the bromination of 9,9-dibutylfluorene. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
化学反応の分析
Types of Reactions:
Substitution Reactions: 2,7-Dibromo-9,9-dibutyl-9H-fluorene can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in Suzuki and Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of conjugated polymers for electronic applications.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves the use of palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Stille Coupling: Utilizes organotin compounds, palladium catalysts, and bases in similar solvents.
Major Products: The major products formed from these reactions are often conjugated polymers or small molecules with extended π-conjugation, which are useful in optoelectronic devices .
科学的研究の応用
Chemistry: 2,7-Dibromo-9,9-dibutyl-9H-fluorene is used as a building block in the synthesis of conjugated polymers and small molecules for organic electronics. Its derivatives are explored for their electronic properties and stability .
Biology and Medicine: While its primary applications are in materials science, derivatives of this compound are being investigated for potential use in biological imaging and as sensors due to their fluorescent properties .
Industry: In the industrial sector, this compound is used in the production of OLEDs, OPVs, and organic field-effect transistors (OFETs).
作用機序
The mechanism by which 2,7-Dibromo-9,9-dibutyl-9H-fluorene exerts its effects is primarily through its electronic properties. The bromine atoms and butyl groups influence the compound’s ability to participate in π-conjugation, which is crucial for its role in optoelectronic devices. The molecular targets are typically the active sites in the polymer chains or small molecules where electron transfer and light emission occur .
類似化合物との比較
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 2,7-Dibromo-9,9-dioctyl-9H-fluorene
- 2,7-Dibromofluorene
Comparison: 2,7-Dibromo-9,9-dibutyl-9H-fluorene is unique due to the presence of butyl groups, which provide a balance between solubility and electronic properties. In comparison, 2,7-Dibromo-9,9-dimethyl-9H-fluorene has smaller methyl groups, which may lead to different solubility and packing properties in solid-state applications . On the other hand, 2,7-Dibromo-9,9-dioctyl-9H-fluorene has larger octyl groups, which enhance solubility but may affect the electronic properties differently .
特性
IUPAC Name |
2,7-dibromo-9,9-dibutylfluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Br2/c1-3-5-11-21(12-6-4-2)19-13-15(22)7-9-17(19)18-10-8-16(23)14-20(18)21/h7-10,13-14H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJQIUMIEAWVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625926 | |
| Record name | 2,7-Dibromo-9,9-dibutyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188200-91-1 | |
| Record name | 2,7-Dibromo-9,9-dibutyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

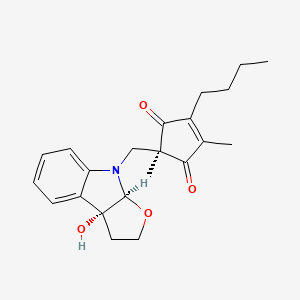
![tert-butyl N-[(1R)-1-phenylethyl]carbamate](/img/structure/B3048879.png)
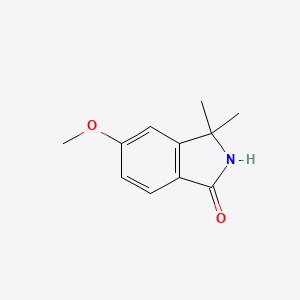

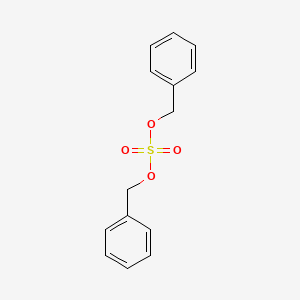
![1,5-Dioxaspiro[2.5]octane](/img/structure/B3048886.png)
![Tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-YL)propyl]carbamate](/img/structure/B3048887.png)
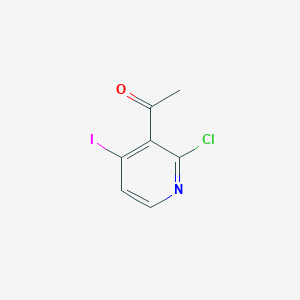
![Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-](/img/structure/B3048890.png)
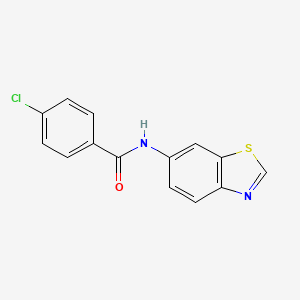
![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate](/img/structure/B3048892.png)
